Cas no 83864-70-4 (Angeloylisogomisin O)

Angeloylisogomisin O structure
Nombre del producto:Angeloylisogomisin O
Angeloylisogomisin O Propiedades químicas y físicas
Nombre e identificación
-
- Angeloylisogomisin O
- (6S,7S,8R)-1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrob enzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-8-yl (2Z)- 2-methyl-2-butenoate
- (6S,7S,8R)-1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrob enzo[3\',4\']cycloocta[1\',2\':4,5]benzo[1,2-d][1,3]dioxol-8-yl (2Z)- 2-methyl-2-butenoate
- 2-Butenoic acid, 2-methyl-, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-yl ester, stereoisomer (ZCI)
- Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxole, 2-butenoic acid deriv. (ZCI)
- Schisanwilsonin N
- 046M30W397
- AKOS040744720
- (6S,7S,8R)-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-8-yl (Z)-2-methylbut-2-enoate
- UNII-046M30W397
- 83864-70-4
- 2-Butenoic acid, 2-methyl-, (6S,7S,8R,13aS)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-8-yl ester, (2Z)-
- Q27247629
- FS-9084
- Heteroclitin B
- Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxole, 2-butenoic acid deriv.; Angeloylisogomisin O
- B0005-152344
- 140461-47-8
- (3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate
- [(9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate
- DA-50477
- [ "" ]
-
- Renchi: 1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3
- Clave inchi: PZUDCPSZWPLXKT-UHFFFAOYSA-N
- Sonrisas: O=C(C(C)=CC)OC1C(C)C(C)CC2C(=C(C(=C(C=2)OC)OC)OC)C2C1=CC1=C(C=2OC)OCO1
Atributos calculados
- Calidad precisa: 498.22500
- Masa isotópica única: 498.22536804g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 36
- Cuenta de enlace giratorio: 7
- Complejidad: 786
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 81.7Ų
- Xlogp3: 5.8
Propiedades experimentales
- Color / forma: Cryst.
- Denso: 1.2±0.1 g/cm3
- Punto de ebullición: 603.8±55.0 °C at 760 mmHg
- Punto de inflamación: 255.5±31.5 °C
- PSA: 81.68000
- Logp: 5.49550
- Presión de vapor: 0.0±1.7 mmHg at 25°C
Angeloylisogomisin O Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
Angeloylisogomisin O PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A65800-5mg |
(6S,7S,8R)-1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrob enzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-8-yl (2Z)- 2-methyl-2-butenoate |
83864-70-4 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-08 | |
DC Chemicals | DCD-063-20mg |
Angeloylisogomisin O |
83864-70-4 | >98%, Standard References Grade | 20mg |
$280.0 | 2023-09-15 | |
A2B Chem LLC | AH54308-5mg |
Angeloylisogomisin O |
83864-70-4 | 98.0% | 5mg |
$660.00 | 2024-04-19 | |
DC Chemicals | DCD-063-20 mg |
Angeloylisogomisin O |
83864-70-4 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-03-01 | |
A2B Chem LLC | AH54308-1mg |
Angeloylisogomisin O |
83864-70-4 | > 95% | 1mg |
$699.00 | 2023-12-30 |
Angeloylisogomisin O Literatura relevante
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
83864-70-4 (Angeloylisogomisin O) Productos relacionados
- 140460-42-0(2-Butenoic acid,2-methyl-,(6R,7R,8R,13S)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ylester, (2E)-)
- 69176-51-8(Tigloylgomisin P)
- 64938-51-8(2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)-)
- 58546-55-7(Schisantherin B)
- 460090-65-7(Interiotherin C)
- 1181216-84-1(Schisanwilsonin I)
- 62956-47-2(Gomisin F)
- 2649081-16-1(2-(2-isocyanatoethyl)-1-methoxy-4-nitrobenzene)
- 22082-93-5(1-Bromo-2-phenylnaphthalene)
- 17145-91-4(triethyl 2-phosphonobutyrate)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:83864-70-4)Angeloylisogomisin O

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe